
S-(2-Phenoxyethyl)thioacetate
Descripción general
Descripción
Synthesis Analysis
S-(2-Phenoxyethyl)thioacetate, also known as S-(2-phenoxyethyl) ethanethioate, can be prepared from thiirane and phenyl acetate .Molecular Structure Analysis
The molecular formula of S-(2-Phenoxyethyl)thioacetate is C10H12O3S. It is a derivative of thioacetic acid and is used in several scientific applications due to its unique chemical and molecular properties.Chemical Reactions Analysis
S-(2-Phenoxyethyl)thioacetate, also known as S-(2-phenoxyethyl) ethanethioate, can be prepared from thiirane and phenyl acetate .Physical And Chemical Properties Analysis
S-(2-Phenoxyethyl)thioacetate is a colorless to pale yellow liquid with a strong odor. It has a melting point of -21 °C and a boiling point of 237-238 °C. The compound is soluble in water, ethanol, and ether but is insoluble in hexane.Aplicaciones Científicas De Investigación
Ecotoxicity of Phenoxyacetate Herbicides : Phenoxyacetate herbicides, like 2,4-D and MCPA, which may share structural similarities with S-(2-Phenoxyethyl)thioacetate, are noted for their toxicity to non-target organisms. Research has explored the balance between herbicidal activity and environmental safety, including the substitution of oxygen by sulfur in the phenoxy moiety, which significantly increased the ecotoxicity of the S-analogs (Turek et al., 2020).
Antioxidant Activity of Related Compounds : Studies on thioctic (lipoic) acid, which may have some chemical relevance, demonstrate its use as an antioxidant in diseases characterized by enhanced free radical peroxidation. Dihydrolipoic acid, a related compound, acts as a strong direct chain-breaking antioxidant (Kagan et al., 1992).
Synthesis and Characterization of Benzimidazole Derivatives : Research involving o-phenylenediamine and phenoxyacetic acid, which are structurally related to S-(2-Phenoxyethyl)thioacetate, led to the synthesis of novel benzimidazole derivatives with potential pharmacological applications (Shaharyar et al., 2016).
Thiol Selectivity in Biological Research : The selective reaction of thiol groups is crucial in biological research. Heteroaromatic sulfones, for example, have been identified as selective and reactive thiol-blocking reagents compatible with biological applications, which may be relevant for S-(2-Phenoxyethyl)thioacetate (Chen et al., 2017).
Reactivity of Carboxylic Acid-CoA Thioesters with Glutathione : The study of acyl-CoA thioesters of carboxylic acids, related to the chemical class of S-(2-Phenoxyethyl)thioacetate, showed their reactivity with glutathione, an important consideration in understanding the biochemical interactions of such compounds (Sidenius et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
S-(2-phenoxyethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-9(11)13-8-7-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZLAKVKAKOCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402218 | |
| Record name | S-(2-Phenoxyethyl)thioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Phenoxyethyl)thioacetate | |
CAS RN |
60359-72-0 | |
| Record name | S-(2-Phenoxyethyl)thioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



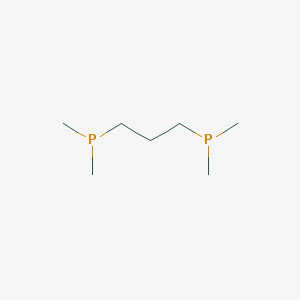
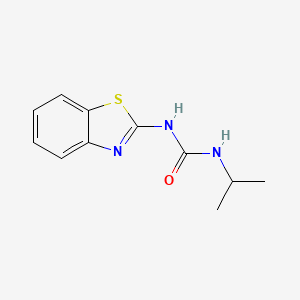
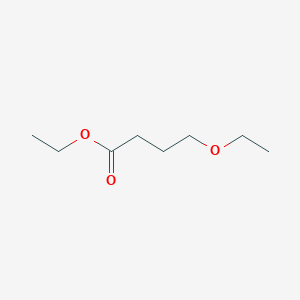

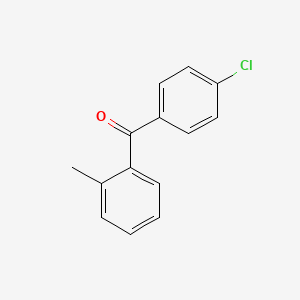
![5-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid](/img/structure/B1608403.png)
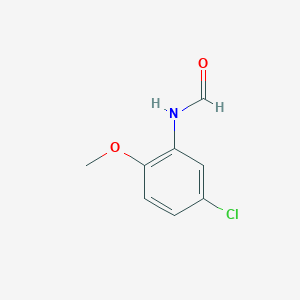
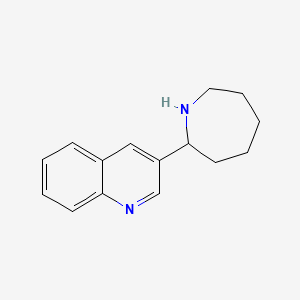
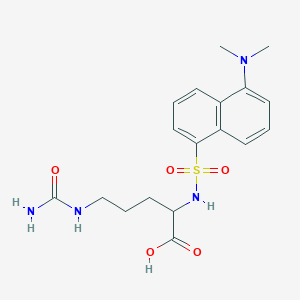
![1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1608414.png)
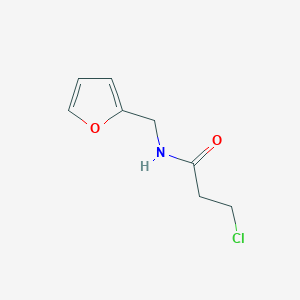


![N-[(4-ethylcyclohexyl)carbonyl]glycine](/img/structure/B1608419.png)